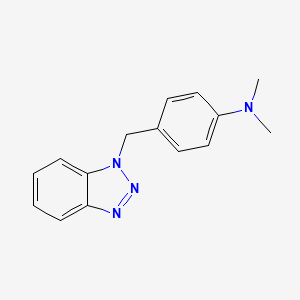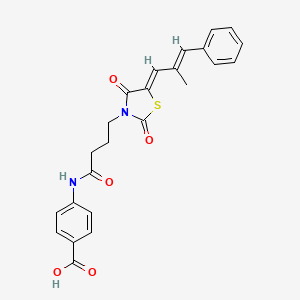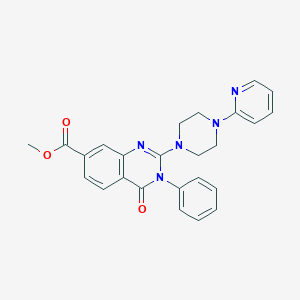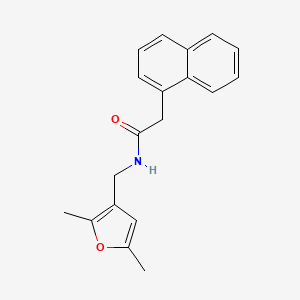![molecular formula C21H27N3O3 B2929497 N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872860-97-4](/img/structure/B2929497.png)
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, molecular formula, structure, and other identifiers like CAS number. It may also include information about its occurrence or synthesis .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at its reactivity with different reagents and under different conditions .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s behavior under various conditions .Applications De Recherche Scientifique
Pharmaceutical Compositions and Therapeutics
A study presented a new salt related to N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, emphasizing its use in pharmaceutical compositions and therapeutics. This highlights the compound's potential in medical applications, particularly in the formulation of drugs (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Antiallergic Agents
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, closely related to the compound , demonstrated their potential as antiallergic agents. This study provides insight into the therapeutic capabilities of similar compounds in treating allergic reactions (Cecilia Menciu et al., 1999).
Synthesis and Chemical Properties
A paper on the asymmetric synthesis of 2-substituted piperazines from chiral non-racemic lactams sheds light on the chemical properties and synthesis methods that could be applicable to this compound. Understanding these methods is crucial for its production and modification for various applications (L. Micouin et al., 1994).
Catalysis and Ultrasound Irradiation
A study explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of related compounds under ultrasound irradiation. This research could inform the synthesis process of this compound, especially in terms of efficiency and environmental impact (M. Mokhtary & Mogharab Torabi, 2017).
Acetylcholinesterase Inhibitors
Research on acetylcholinesterase inhibitors, which include compounds structurally similar to this compound, highlights the compound's potential use in treating conditions like Alzheimer's disease (H. Sugimoto et al., 1995).
Analgesic and Anti-Inflammatory Activities
A study on N-(3-Piperidinopropyl)-4, 6-disubstituted-furo [3, 2-b] indole-2-carboxamide derivatives, related to the target compound, demonstrated potent analgesic and anti-inflammatory activities. This suggests the potential application of this compound in pain management and inflammation control (Y. Nakashima et al., 1984).
Mécanisme D'action
Target of Action
It’s known that compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications . They have shown significant pharmacophoric features and have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives, which this compound is a part of, have been found to interact with multiple receptors, contributing to their diverse range of biological activities
Biochemical Pathways
It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for various biological processes . These include pathways like STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc .
Result of Action
It’s known that piperidine derivatives can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-15(2)12-22-21(27)20(26)17-13-24(18-9-5-4-8-16(17)18)14-19(25)23-10-6-3-7-11-23/h4-5,8-9,13,15H,3,6-7,10-12,14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQGXQJQPKYKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2929417.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2929419.png)
![[2-(3-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2929421.png)





![N-(2-Methylphenyl)-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2929433.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2929436.png)
